molecular formula C32H40N4O5S B1681978 Sparsentan CAS No. 254740-64-2

Sparsentan

Cat. No.: B1681978
CAS No.: 254740-64-2
M. Wt: 592.8 g/mol
InChI Key: WRFHGDPIDHPWIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sparsentan is synthesized through a series of chemical reactions that involve the formation of its core structure and the addition of functional groups. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves a robust and cost-efficient purification process that does not require chromatographic purification. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Sparsentan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain the final product, this compound .

Scientific Research Applications

Sparsentan: Applications in Kidney Disease Treatment

This compound is a dual endothelin angiotensin receptor antagonist (DEARA) that selectively targets the endothelin A receptor (ETAR) and the angiotensin II subtype 1 receptor (AT1R) . It is being investigated as a novel treatment for rare chronic kidney diseases . Pre-clinical data suggest that by blocking both endothelin type A and angiotensin II type 1 pathways, this compound can reduce proteinuria, protect podocytes, and prevent glomerulosclerosis and mesangial cell proliferation .

Clinical Development and Applications

This compound has been granted Orphan Drug Designation for the treatment of Immunoglobulin A Nephropathy (IgAN) and Focal Segmental Glomerulosclerosis (FSGS) . Clinical trials have demonstrated its potential in preserving kidney function and delaying kidney failure in patients with these conditions .

Immunoglobulin A Nephropathy (IgAN)

IgAN is a common glomerular disease that can lead to end-stage renal disease.

PROTECT Phase 3 Trial

  • The PROTECT trial is an international, randomized, double-blind, active-controlled study that examined the long-term nephroprotective effects of this compound versus irbesartan in adults with biopsy-proven IgAN .
  • The trial enrolled 404 adults (age ≥18 years) with IgAN .
  • At 36 weeks, this compound showed a statistically significant reduction in proteinuria compared to irbesartan . The this compound treatment group experienced a 49.8 percent mean reduction of proteinuria from baseline, more than threefold the reduction of the active control, irbesartan .
  • The significant reduction in proteinuria with this compound was maintained throughout the study period. At 110 weeks, proteinuria was 40% lower in the this compound group than in the irbesartan group .
  • Patients in the this compound group had a slower rate of eGFR decline than those in the irbesartan group . The eGFR chronic 2-year slope (weeks 6-110) was -2.7 mL/min per 1.73 m2 per year versus -3.8 mL/min per 1.73 m2 per year (difference 1.1 mL/min per 1.73 m2 per year, 95% CI 0.1 to 2.1; p=0.037) .
  • The composite kidney failure endpoint was reached by 18 (9%) of 202 patients in the this compound group versus 26 (13%) of 202 patients in the irbesartan group (relative risk 0.7, 95% CI 0.4 to 1.2) .

Efficacy Data from PROTECT Trial

OutcomeThis compound (n=202)Irbesartan (n=202)
Reduction in Proteinuria at 110 weeks-42.8%-4.4%
eGFR Chronic 2-Year Slope (mL/min per 1.73 m2 per year)-2.7-3.8
Composite Kidney Failure Endpoint (Number of Patients Reaching)18 (9%)26 (13%)

Focal Segmental Glomerulosclerosis (FSGS)

FSGS is a leading cause of nephrotic syndrome and end-stage renal disease .

DUPLEX Phase 3 Study

  • In the DUPLEX study, this compound delivered a clinically meaningful benefit at 108 weeks with significant proteinuria reduction, higher rates of partial and complete remission, and lower rates of end-stage kidney disease .
  • Treatment with this compound demonstrated a clinically meaningful and durable reduction in proteinuria, with FSGS patients achieving a 50% reduction from baseline, compared to a 32% reduction with the active control irbesartan .
  • This compound showed a consistent and sustained achievement of complete remission of proteinuria in 18.5% of patients on this compound vs. 7.5% for irbesartan .
  • The combined hard endpoints of confirmed 50% reduction in eGFR, end-stage renal disease or death, trended in favor of this compound with fewer patients progressing to kidney failure .

Safety and Tolerability

  • This compound was well-tolerated with a safety profile comparable to the maximally tolerated dose of irbesartan in both Phase 3 studies, including no drug-induced liver injury or fluid overload .
  • Treatment-emergent adverse events were well balanced between this compound and irbesartan, with no new safety signals .

Regulatory Status

Mechanism of Action

Sparsentan exerts its effects by selectively blocking the endothelin type A receptor and the angiotensin II type 1 receptor. This dual blockade reduces proteinuria and protects the kidneys from further damage. The molecular targets involved include endothelin-1 and angiotensin II, which are key mediators in the progression of kidney diseases .

Biological Activity

Sparsentan is a novel dual endothelin and angiotensin receptor antagonist that has gained attention for its potential nephroprotective effects, particularly in the treatment of kidney diseases such as IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS). This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound functions primarily through the dual inhibition of endothelin type A (ETA) receptors and angiotensin II type 1 (AT1) receptors. This dual action provides a comprehensive approach to modulating renal hemodynamics, reducing proteinuria, and promoting kidney function preservation. The mechanisms include:

  • Improvement of Glomerular Hemodynamics : this compound enhances renal blood flow and glomerular filtration rate (GFR), which is crucial for maintaining kidney health .
  • Cell Function Modulation : It positively affects podocyte and endothelial cell functions, crucial for maintaining the integrity of the glomerular filtration barrier .
  • Antifibrotic and Anti-inflammatory Effects : this compound inhibits renal cell growth and extracellular matrix production, mitigating fibrosis and inflammation in kidney tissues .

Phase 3 Trials

This compound's efficacy has been evaluated in several pivotal clinical trials, notably the PROTECT trial for IgAN and the DUPLEX trial for FSGS. Key findings from these studies are summarized below:

Study Population Intervention Primary Endpoint Results
PROTECTAdults with IgANThis compound 400 mg vs. Irbesartan 300 mgChange in urine protein-creatinine ratio at 36 weeksThis compound group showed a -49.8% reduction vs. -15.1% in irbesartan (p<0.0001) .
DUPLEXPatients with primary FSGSThis compound 400 mg vs. Irbesartan 300 mgFSGS partial remission of proteinuriaSignificant reductions in proteinuria were observed with this compound compared to irbesartan .

Efficacy in IgA Nephropathy

In a cohort study involving patients with biopsy-proven IgAN, this compound demonstrated significant reductions in proteinuria and improved kidney function over a two-year period. The study reported that patients treated with this compound had a slower decline in eGFR compared to those receiving irbesartan, highlighting its potential long-term benefits .

Animal Models

Research using gddY mice models of IgAN showed that this compound treatment led to a more rapid and significant decrease in albumin-to-creatinine ratio (ACR) compared to losartan, indicating its superior protective effects against renal injury. The reduction in inflammatory markers was also significantly greater in mice treated with this compound .

Safety Profile

The safety profile of this compound appears favorable when compared to traditional treatments like irbesartan. In the PROTECT trial, treatment-emergent adverse events were similar between both groups, with no significant increase in severe side effects such as heart failure or hepatotoxicity noted during the studies .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of sparsentan in IgA nephropathy (IgAN), and how do they inform clinical trial design?

this compound is a dual endothelin type A receptor (ETAR) and angiotensin II subtype 1 receptor (AT1R) antagonist. Its dual mechanism reduces proteinuria by simultaneously blocking pathways implicated in glomerular injury and hypertension. Clinical trials like PROTECT and SPARTAN prioritize endpoints such as proteinuria reduction (≥1 g/day) and estimated glomerular filtration rate (eGFR) preservation. Trial designs often include active comparators (e.g., irbesartan) and longitudinal monitoring over 36–110 weeks to assess sustained efficacy .

Q. How was this compound’s efficacy compared to irbesartan in the PROTECT study, and what endpoints were used?

The PROTECT trial (NCT03762850) measured proteinuria reduction as the primary endpoint. At 36 weeks, this compound reduced proteinuria by 49.8% versus 15.1% with irbesartan. Secondary endpoints included eGFR slope analysis, showing significantly slower decline in kidney function with this compound (−2.9 mL/min/1.73 m²/year vs. −3.9 mL/min/1.73 m²/year for irbesartan). These endpoints align with IgAN treatment guidelines emphasizing proteinuria as a surrogate for kidney survival .

Q. What patient selection criteria are used in this compound trials, and how do they impact generalizability?

PROTECT enrolled adults with biopsy-confirmed IgAN, baseline proteinuria ≥1 g/day, and stable ACEi/ARB use for ≥90 days. Exclusion criteria included eGFR <30 mL/min/1.73 m². While these criteria ensure homogeneity, they may limit generalizability to early-stage or treatment-naïve patients, a gap addressed in the ongoing SPARTAN trial .

Q. What safety considerations are critical in trials involving dual receptor antagonists like this compound?

Fluid retention and hyperkalemia are theoretical risks due to ETAR/AT1R modulation. However, this compound’s receptor occupancy profile (higher AT1R than ETAR blockade) minimized fluid-related adverse events in PROTECT. Safety monitoring includes serial eGFR, serum potassium, and body weight measurements .

Q. How do phase III trials like PROTECT incorporate pharmacokinetic (PK) modeling?

Population PK models derived from PROTECT data correlate drug exposure with receptor occupancy and efficacy. This compound’s 24-hour dosing maintains >90% AT1R occupancy, ensuring sustained pathway inhibition. PK-pharmacodynamic (PD) analyses guide dose optimization and adherence monitoring .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between short-term proteinuria reduction and long-term eGFR outcomes in this compound studies?

While proteinuria reduction at 36 weeks strongly correlates with delayed eGFR decline in PROTECT, long-term follow-up (110 weeks) is required to validate surrogacy. Mixed-effects models and time-varying covariate analyses adjust for baseline confounders (e.g., age, baseline eGFR). Sensitivity analyses using the RaDaR registry data further contextualize real-world kidney survival trends .

Q. What methodological approaches address confounding in subgroup analyses of this compound trials?

Stratified randomization by proteinuria levels (≥1.76 g/g vs. <1.76 g/g) and prespecified subgroup analyses (e.g., by biopsy chronicity scores) reduce bias. Bayesian hierarchical models account for heterogeneity across subgroups, while propensity score matching balances covariates in post hoc analyses .

Q. How do receptor occupancy ratios influence this compound’s safety and efficacy?

Radioligand binding assays show this compound’s inhibitory constant (Ki) for AT1R (0.13 nM) is 8-fold lower than for ETAR (1.1 nM), favoring AT1R blockade. This balance minimizes fluid retention (common with ETAR-selective antagonists) while maintaining antiproteinuric effects. PK/PD modeling confirms sustained receptor occupancy at therapeutic doses .

Q. What statistical methods are appropriate for comparing this compound’s efficacy across heterogeneous cohorts?

Covariate-adjusted repeated measures (CARM) analyze longitudinal proteinuria and eGFR data. Rank-based methods (e.g., win ratio) compare composite endpoints (e.g., time to 40% eGFR decline). Machine learning (e.g., random forests) identifies predictors of treatment response in heterogeneous populations .

Q. How can secondary analyses of this compound trial data enhance real-world evidence?

Linking trial data (e.g., PROTECT) with registries like RaDaR enables validation of surrogates (e.g., proteinuria thresholds) against hard endpoints (kidney failure). Meta-analyses pooling this compound data with historical ARB/immunosuppressant cohorts quantify relative treatment effects. Natural language processing (NLP) of electronic health records extracts real-world safety signals .

Properties

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFHGDPIDHPWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sparsentan, which possesses two clinically validated mechanisms of action in a single molecule, works by selectively blocking the action of two potent vasoconstrictor and mitogenic agents, angiotensin II (AII) and endothelin 1 (ET1), at their respective receptors. Sparsentan is highly selective (10,000-fold) for the AII receptor sub-type 1 and the ET receptor sub-type A. As such, Sparsentan combines the properties of an angiotensin receptor blocker (ARB) and an endothelin receptor antagonist (ERA) in the same molecule.
Record name Sparsentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12548
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CAS No.

254740-64-2
Record name Sparsentan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254740642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparsentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
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Record name SPARSENTAN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Sparsentan
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Sparsentan
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Sparsentan
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Sparsentan
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Sparsentan
2-fluoro-4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline
Sparsentan

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